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molecular formula C14H14O2 B3047298 2,6-Dimethoxybiphenyl CAS No. 13732-86-0

2,6-Dimethoxybiphenyl

Cat. No. B3047298
M. Wt: 214.26 g/mol
InChI Key: CKZBRKLFMRHHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08007927B2

Procedure details

2,6-Dimethoxybiphenyl (5.00 g) and 15 g of pyridinium hydrochloride were placed in the round-bottom flask and immersed in the oil bath (210° C., 1.5 hours). Then the reaction was cooled down to room temperature, diluted with 200 ml of water and extracted with ethyl acetate (4×50 ml). Organic fractions were combined, dried over sodium sulfate and evaporated. The residue was subjected to column chromatography on silica gel (eluent hexane/ethyl acetate 1/1 mixture), providing 3.3 of biphenyl-2,6-diol as yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl.[NH+]1C=CC=CC=1>O>[C:4]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:3]([OH:2])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)C1=CC=CC=C1
Step Two
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
immersed in the oil bath (210° C., 1.5 hours)
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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